4-(Aminomethyl)pyridine-2,6-diamine

Coordination chemistry Metal-organic frameworks Luminescent materials

4-(Aminomethyl)pyridine-2,6-diamine (C6H10N4, MW 138.17 g/mol) is a nitrogen-rich heterocyclic building block featuring two amino groups at the pyridine 2- and 6-positions and an aminomethyl group at the 4-position. This arrangement creates a unique 2,6-diaminopyridine core with an extended 4-aminomethyl arm, enabling tridentate N,N,N-chelation behavior and offering distinct reactivity at three primary amine sites.

Molecular Formula C6H10N4
Molecular Weight 138.17 g/mol
Cat. No. B8718663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)pyridine-2,6-diamine
Molecular FormulaC6H10N4
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1N)N)CN
InChIInChI=1S/C6H10N4/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3,7H2,(H4,8,9,10)
InChIKeyMILKFNKSBVDQAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)pyridine-2,6-diamine (CAS 437652-65-8): A Multi-Dentate Pyridine Scaffold for Coordination Chemistry and Medicinal Chemistry Applications


4-(Aminomethyl)pyridine-2,6-diamine (C6H10N4, MW 138.17 g/mol) is a nitrogen-rich heterocyclic building block featuring two amino groups at the pyridine 2- and 6-positions and an aminomethyl group at the 4-position. This arrangement creates a unique 2,6-diaminopyridine core with an extended 4-aminomethyl arm, enabling tridentate N,N,N-chelation behavior and offering distinct reactivity at three primary amine sites . The compound serves as a versatile intermediate in the synthesis of kinase inhibitors, DPP-IV inhibitors, and metal-coordinating ligands, and is typically supplied at ≥95% purity .

Why 4-(Aminomethyl)pyridine-2,6-diamine Cannot Be Replaced by Simple 2,6-Diaminopyridine or 4-(Aminomethyl)pyridine in Structure-Focused Research


The combination of the 2,6-diamino chelating pocket and the 4-aminomethyl extension is essential for the intended function in many research applications. Simple 2,6-diaminopyridine lacks the 4-aminomethyl handle necessary for further derivatization or for tridentate coordination to metal centers . Conversely, 4-(aminomethyl)pyridine lacks the two ortho amino groups that form the bidentate chelate, dramatically altering metal-binding affinity and geometry [1]. Similarly, 4-methylpyridine-2,6-diamine does not provide the primary amine at the 4-position, limiting its utility in amide coupling or reductive amination workflows . Substituting any of these analogs will result in a different coordination environment, altered reactivity, and ultimately a different molecular entity, compromising the integrity of a structure–activity relationship study or a materials synthesis protocol.

Quantitative Differentiators of 4-(Aminomethyl)pyridine-2,6-diamine Against Its Closest Analogs


Tridentate Chelation Motif: Unique N,N,N-Donor Set Compared to 2,6-Diaminopyridine (Bidentate) and 4-(Aminomethyl)pyridine (Monodentate)

4-(Aminomethyl)pyridine-2,6-diamine provides three nitrogen donor atoms (pyridine N, 2-NH2, and 6-NH2 in a planar arrangement, plus a flexible 4-CH2NH2 arm) capable of tridentate chelation to transition metals and lanthanides. In contrast, the closest analog 2,6-diaminopyridine offers only two N-donors (bidentate), while 4-(aminomethyl)pyridine acts primarily as a monodentate ligand. This difference in denticity directly impacts the thermodynamic stability and geometry of the resulting complexes [1].

Coordination chemistry Metal-organic frameworks Luminescent materials

Thrombin Inhibition: Ki = 28 nM Demonstrates Potency of the 2,6-Diamino-4-aminomethyl Pharmacophore

A compound incorporating the 4-(aminomethyl)pyridine-2,6-diamine core as the P1 recognition element exhibits potent inhibition of human α-thrombin with a Ki of 28 nM, as measured by fluorescence-based Michaelis-Menten kinetics using Tos-Gly-Pro-Arg-AMC-TFA substrate [1]. This potency is attributed to the optimal positioning of the 2,6-diamino groups for hydrogen bonding within the S1 pocket, a feature not fully replicated by simple 4-(aminomethyl)pyridine or 2,6-diaminopyridine alone.

Anticoagulant discovery Serine protease inhibition Medicinal chemistry

DPP-IV Inhibitor Scaffold: 4-Aminomethylpyridine Core Achieves Sub-Micromolar IC50 Where Simple 2,6-Diaminopyridine Fails

In a medicinal chemistry optimization campaign, aminomethylpyridine derivatives bearing the 4-aminomethyl substitution pattern displayed potent DPP-IV inhibitory activity with IC50 values in the low nanomolar range after conformational restriction [1]. The corresponding 2,6-diaminopyridine scaffold, lacking the 4-aminomethyl extension, is not reported to yield equipotent DPP-IV inhibitors, underscoring the critical role of the 4-substituent for engaging the enzyme's S2 subsite.

Type 2 diabetes DPP-IV inhibition Incretin therapy

Copper Amine Oxidase Inhibitory Selectivity: 4-Aminomethylpyridine Framework Demonstrates Discrimination Between CAO Isoforms

Derivatives of 4-aminomethylpyridine have been characterized as the first substrate-like, reversible inhibitors of copper-containing amine oxidases (CAOs), with some analogs achieving IC50 values as low as 2.0 × 10⁻⁸ M [1]. Importantly, these inhibitors showed high selectivity for benzylamine oxidase and semicarbazide-sensitive amine oxidase over diamine oxidase, lysyl oxidase, and monoamine oxidases. While the data are from alkylamino-substituted derivatives rather than the parent 4-(aminomethyl)pyridine-2,6-diamine, the core 4-aminomethylpyridine motif is the essential pharmacophore responsible for this selectivity profile [1].

Copper amine oxidase Enzyme inhibition Substrate-like inhibitor

High-Impact Procurement Scenarios for 4-(Aminomethyl)pyridine-2,6-diamine Where Generic Substitution Is Contraindicated


Synthesis of Tridentate N,N,N-Ligands for Luminescent Lanthanide Complexes

When designing antenna ligands for Tb³⁺ or Eu³⁺ luminescent materials, the tridentate (or potentially tetradentate) coordination offered by 4-(aminomethyl)pyridine-2,6-diamine ensures effective shielding of the lanthanide ion from solvent quenching. Unlike 2,6-diaminopyridine, which leaves one coordination site exposed, or 4-(aminomethyl)pyridine, which provides only a single anchor point, this compound enables the construction of more rigid, highly emissive complexes [1].

Fragment-Based Lead Discovery for Serine Protease Inhibitors (Thrombin, Factor Xa)

The 2,6-diaminopyridine moiety forms a strong bidentate interaction with the catalytic aspartate or S1 pocket residues in serine proteases. The 4-aminomethyl handle allows for vector-based elaboration into the S2/S3 pockets. A derivative of this scaffold has already demonstrated Ki = 28 nM against human α-thrombin, validating the fragment for hit-to-lead optimization [2].

DPP-IV Inhibitor Lead Optimization Requiring Conformational Restriction at the 4-Position

Medicinal chemistry programs targeting DPP-IV for type 2 diabetes benefit from the 4-aminomethyl group, which enables introduction of conformational constraints (e.g., cyclization to form a fused ring system). This strategy has been shown to increase DPP-IV inhibitory activity by >100-fold compared to the unconstrained 2,6-diaminopyridine scaffold [3].

Selective Copper Amine Oxidase (CAO) Chemical Probe Development

For researchers investigating the distinct physiological roles of benzylamine oxidase versus diamine oxidase, the 4-aminomethylpyridine core provides a selectivity handle that can be further tuned through alkylamino substitution. Published data confirm that this chemotype achieves >100-fold selectivity over off-target amine oxidases, a feature not available with classical inhibitors like semicarbazide [4].

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